Metoprolol acid
Overview
Description
Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Synthesis Analysis
Metoprolol can be synthesized through various methods. One method involves the synthesis of modified saccharides (MS), which are then used for the synthesis of metoprolol-modified saccharide conjugates (MET-MS) . Another method involves the reaction of the corresponding epoxide, obtained from 4-(2-methoxyethyl)phenol and epichlorohydrin, with isopropylamine and a Lewis acid .
Molecular Structure Analysis
The molecular structure of Metoprolol can be found in various databases such as ChemSpider . It is a small molecule with a molar mass of 267.3639 g/mol .
Chemical Reactions Analysis
Metoprolol undergoes various chemical reactions in the body. It is metabolized in the liver via CYP2D6 and CYP3A4 . The metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Physical And Chemical Properties Analysis
Metoprolol has a molar mass of 267.32 g/mol . More detailed physical and chemical properties can be found in various databases and literature .
Scientific Research Applications
Pharmaceutical Dosage Forms
Metoprolol is often used in tandem with other drugs like meldonium in pharmaceutical dosage forms . The simultaneous determination of these drugs, which have enormous polarity differences, requires thorough research and careful selection of chromatographic conditions .
Advanced Oxidation Processes (AOPs)
Metoprolol is exposed to UV irradiation, hydrogen peroxide, and ozonation in Advanced Oxidation Processes . The degradation and transformation products are identified by high-performance liquid-chromatography coupled to high-resolution higher-order mass spectrometry .
Aquatic Ecotoxicity Assessment
The degradation products of Metoprolol are generally associated with a lower ecotoxicological hazard to the aquatic environment according to OECD QSAR toolbox and VEGA . This is important for assessing the impact of pharmaceuticals on the environment.
Metabolomic Profiling
Metoprolol succinate, a long-acting beta-blocker, is used in the management of hypertension (HTN) and other cardiovascular diseases . Metabolomics, the study of end-stage metabolites of upstream biologic processes, yield insight into mechanisms of drug effectiveness and safety .
Hypertension Treatment
Metoprolol is one of the most commonly prescribed blood pressure medicines . It is introduced into the water cycle through incomplete elimination in sewage treatment plants and is therefore most frequently detected in surface waters worldwide .
Cardiovascular Diseases
As a beta-blocker, Metoprolol is used in the treatment of various cardiovascular diseases . It helps to slow down the heart rate and reduce the workload on the heart.
Mechanism of Action
Target of Action
Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located predominantly in cardiac tissue . These receptors play a crucial role in regulating heart rate, contractility, and cardiac output .
Pharmacokinetics
Metoprolol is rapidly and almost completely absorbed in the gastrointestinal tract . Due to an extensive first-pass metabolism, the bioavailability of metoprolol is only approximately 50% . Metoprolol is extensively metabolized in the liver, mainly through α-hydroxylation and O-demethylation via various cytochrome P450 enzymes . The major route of excretion for metoprolol and its metabolites is through the kidney, with about 5% of the dose excreted in the urine as the parent drug and the rest as metabolites .
Result of Action
The molecular and cellular effects of metoprolol’s action include a reduction in heart rate and cardiac output, leading to a decrease in blood pressure . At a cellular level, metoprolol has been found to influence the composition of cell membrane phospholipids . It also protects cardiomyocytes from arginine vasopressin-induced senescence .
Action Environment
Environmental factors can influence the action of metoprolol. For instance, metoprolol is considered an emerging contaminant of environmental concern due to its pseudo persistence in wastewater effluents . This environmental presence could potentially influence the compound’s action, efficacy, and stability. Furthermore, studies have shown that metoprolol can be biodegraded under both oxic and anoxic conditions in the environment .
Safety and Hazards
Metoprolol should not be used if you have a serious heart problem (heart block, sick sinus syndrome, slow heart rate), severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . It may cause changes in blood sugar levels and may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) .
Future Directions
Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions, thyroid crisis, and circumscribed choroidal hemangioma . A detailed systematic review on the metoprolol literature would be beneficial to assess all pharmacokinetic parameters in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases .
properties
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881080 | |
Record name | Metoprolol acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol acid | |
CAS RN |
56392-14-4 | |
Record name | Metoprolol acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56392-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoprolol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metoprolol Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOPROLOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6I8U8OX8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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